molecular formula C9H14N2 B11741981 6-(Sec-butyl)pyridin-2-amine

6-(Sec-butyl)pyridin-2-amine

Cat. No.: B11741981
M. Wt: 150.22 g/mol
InChI Key: CMYJFXHUXYMLBL-UHFFFAOYSA-N
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Description

6-(Sec-butyl)pyridin-2-amine is an organic compound with the molecular formula C9H14N2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The sec-butyl group attached to the sixth position of the pyridine ring introduces steric hindrance and influences the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Sec-butyl)pyridin-2-amine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with sec-butyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

6-(Sec-butyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Sec-butyl)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(Sec-butyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sec-butyl group influences the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Sec-butyl)pyridin-2-amine is unique due to the presence of the sec-butyl group, which introduces steric hindrance and influences the compound’s reactivity and binding properties. This structural feature can enhance the compound’s selectivity and potency in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

6-butan-2-ylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-3-7(2)8-5-4-6-9(10)11-8/h4-7H,3H2,1-2H3,(H2,10,11)

InChI Key

CMYJFXHUXYMLBL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=CC=C1)N

Origin of Product

United States

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